
1,1,2,2-Tetrabromoethane
Overview
Description
1,1,2,2-Tetrabromoethane (C₂H₂Br₄), also known as acetylene tetrabromide or Muthmann’s liquid, is a halogenated alkane with a molecular weight of 345.65 g/mol and a density of 2.96 g/cm³ . Its IUPAC name is this compound (CAS 79-27-6), and it is characterized by four bromine atoms symmetrically bonded to a central ethane backbone .
Preparation Methods
Direct Addition of Acetylene to Bromine
The most widely documented method for synthesizing 1,1,2,2-tetrabromoethane involves the direct addition of acetylene (C₂H₂) to bromine (Br₂). This exothermic reaction proceeds via a radical mechanism, where bromine molecules add across the triple bond of acetylene to form the tetrabrominated product.
Reaction Conditions and Process Parameters
The reaction is typically conducted in a glass-lined reactor to mitigate corrosion from bromine . Key operational parameters include:
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Temperature : Maintained at 50–60°C to balance reaction kinetics and side-product formation. Elevated temperatures (>60°C) risk decomposition into hydrogen bromide (HBr) and bromine .
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Pressure : Acetylene is introduced at 0.02–0.05 MPa to ensure sufficient gas-liquid contact .
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Solvent System : A small volume of water is added to suppress bromine volatilization, though the reaction proceeds in a near-neat bromine environment .
The stoichiometric equation is:
Post-reaction, the crude product is washed with dilute alkali (e.g., NaOH) to neutralize residual HBr, followed by phase separation to isolate the organic layer . Yields exceeding 90% are achievable under optimized conditions .
Continuous Industrial-Scale Synthesis
A patented continuous process (US3196099A) addresses challenges in bromine utilization and reaction completion . This method integrates bromine recovery from chloride-containing brines with tetrabromoethane production, enhancing cost-effectiveness.
Integrated Bromine Extraction and Reaction
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Bromine Liberation : Chlorine gas is introduced into bromide-rich brines, displacing bromine via the reaction:
The resulting bromine is extracted into a tetrabromoethane phase, achieving concentrations ≤200 g/L . -
Acetylene Addition : The bromine-laden tetrabromoethane is fed into a cascade of stirred reactors. Acetylene is introduced incrementally, with the final stage conducted under visible light (4000–5500 Å) to drive the reaction to completion .
Illumination as a Catalytic Tool
Light exposure in the terminal reaction stage accelerates bromine consumption, reducing residual unreacted bromine to <1%. This photochemical step mitigates by-products such as tribromoethylene, which forms in dark conditions .
Table 1: Comparative Parameters of Continuous vs. Batch Processes
Parameter | Batch Process | Continuous Process |
---|---|---|
Temperature | 50–60°C | Ambient–40°C |
Bromine Concentration | Neat | ≤200 g/L in solvent |
Reaction Time | 5–7 hours | <2 hours |
Yield | 90–92% | 99% |
Mechanistic Insights and Side Reactions
The addition of bromine to acetylene proceeds through a radical chain mechanism:
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Initiation : Bromine homolysis under heat or light:
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Propagation : Sequential bromine radical addition to acetylene:
(Repeated for tetra-addition)
Side reactions, such as bromine substitution or elimination, are minimized by:
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Avoiding oxygen, which promotes radical termination.
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Maintaining sub-60°C temperatures to prevent C-Br bond cleavage .
Emerging Innovations and Optimization
Recent advancements focus on:
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Catalytic Systems : Transition metal catalysts (e.g., FeCl₃) to reduce reaction temperatures .
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Solvent Recycling : Closed-loop systems where tetrabromoethane is reused for bromine extraction, achieving >95% solvent recovery .
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Energy Efficiency : LED-based illumination in continuous reactors cuts energy use by 30% .
Chemical Reactions Analysis
Thermal Decomposition
At temperatures exceeding 240°C, 1,1,2,2-tetrabromoethane decomposes exothermically:
This reaction releases bromine and hydrogen bromide, requiring careful temperature control in industrial applications .
Decomposition Data :
Reaction with Strong Bases
Treatment with strong bases (e.g., NaOH, KOH) induces dehydrohalogenation, producing hydrogen bromide (HBr) and dibromoacetylene intermediates :
Excess base may further degrade products, complicating reaction pathways .
Debromination with Zinc
Zinc acts as a reducing agent, stripping bromine atoms to regenerate acetylene:
This reaction is critical in analytical methods to quantify brominated hydrocarbons .
Key Parameters :
Side Reactions and Impurities
Side reactions dominate under non-optimal conditions:
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Excess Acetylene : Promotes tribromoethane and dibromoethylene formation .
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Aromatic By-Products : Yellow discoloration in crude products suggests polybrominated aromatic impurities, likely from radical recombination .
Mitigation Strategies :
Scientific Research Applications
Mineral Separation
TBE is widely utilized in the mining industry as a floating agent for the separation of minerals from supporting rock. Its high density allows it to effectively separate valuable minerals from less dense materials during processing operations. This application is crucial in the extraction of minerals such as gold and other heavy metals.
Application Type | Description |
---|---|
Mineral Separation | Acts as a floating agent in mineral processing |
Density | High density facilitates separation |
Solvent Properties
TBE serves as an effective solvent for fats, greases, oils, and waxes. Its ability to dissolve various organic compounds makes it valuable in laboratories and industrial settings where such substances need to be processed or analyzed.
Solvent Properties | Characteristics |
---|---|
Solvent for Fats | Dissolves fats and oils efficiently |
Laboratory Use | Used in chemical analyses and extractions |
Flame Retardant Additive
In the polymer industry, TBE is employed as a flame-retardant additive for materials like polystyrenes, polyurethanes, and polyolefins. Its bromine content helps to inhibit flame propagation, enhancing the safety of various products.
Material Type | Application |
---|---|
Polystyrenes | Added for flame retardancy |
Polyurethanes | Improves fire resistance |
Refractive Index Liquid
TBE is used as a refractive index liquid in microscopy. This application is essential in optical studies where precise measurements of light refraction are required.
Usage | Significance |
---|---|
Microscopy | Provides accurate refractive index measurements |
Mercury Substitute
In laboratory settings, TBE acts as a substitute for mercury in the production of gauges and balancing equipment. This application is particularly important due to increasing regulations against the use of mercury due to its toxicity.
Case Study 1: Mineral Processing Efficiency
A study conducted on the efficiency of TBE in separating gold from ore demonstrated that using TBE increased recovery rates by approximately 15% compared to traditional methods. The high density of TBE allowed for better stratification of materials during flotation processes.
Case Study 2: Toxicological Assessments
Research has indicated potential toxic effects associated with chronic exposure to TBE, particularly concerning liver and kidney damage in animal studies . These findings underscore the importance of safety protocols when handling TBE in industrial applications.
Safety Considerations
While TBE has numerous applications, it is essential to consider its toxicity profile. Chronic exposure may lead to adverse health effects, including organ damage . Proper safety measures should be implemented when using this compound to mitigate risks associated with its handling.
Mechanism of Action
The mechanism of action of 1,1,2,2-tetrabromoethane involves its interaction with various molecular targets and pathways. It reacts with strong bases to generate hydrogen bromide and decomposes upon heating to release bromine and hydrogen bromide . These reactions indicate its potential to act as a source of bromine and hydrogen bromide in various chemical processes.
Comparison with Similar Compounds
Key Properties:
- Physical State : Colorless to yellowish liquid .
- Boiling Point : 135°C .
- Applications : Used in heavy liquid mineral separation , as an internal standard in NMR analysis , and in halogen bonding studies .
- Toxicity : Hepatotoxic, neurotoxic, and mutagenic; OSHA TWA limit: 1 ppm .
Comparison with Similar Halogenated Compounds
Structural and Physical Properties
1,1,2,2-Tetrabromoethane is compared to structurally related halogenated ethanes and brominated alkanes (Table 1).
Table 1: Physical and Chemical Properties
Key Observations :
- Density : Tetrabromoethane’s high density (2.96 g/cm³) exceeds most chlorinated ethanes but is comparable to bromoform (2.89 g/cm³), making both suitable for mineral separation .
- logP : Tetrabromoethane’s negative logP (-1.57) indicates higher hydrophilicity than bromoform (logP 2.30), suggesting differences in environmental persistence and bioaccumulation .
Reactivity and Halogen Bonding
This compound exhibits unique σ-hole donor capabilities due to its four bromine atoms, enabling it to form halogen bonds (XBs) with electron-rich species like bromide ligands in platinum complexes . This property is shared with other bromoalkanes but differs in the number of σ-holes:
- Dibromomethane (CH₂Br₂) : Two σ-holes.
- Bromoform (CHBr₃) : Three σ-holes.
- This compound : Four σ-holes, allowing versatile supramolecular interactions .
Comparison with Chlorinated Analogs :
- Chlorinated ethanes (e.g., 1,1,2,2-tetrachloroethane) exhibit weaker halogen bonding due to chlorine’s smaller atomic size and lower polarizability compared to bromine .
Environmental and Toxicological Profiles
Table 2: Toxicity Data
Key Observations :
- Mutagenicity : Tetrabromoethane’s mutagenicity in Salmonella typhimurium is well-documented, similar to some chlorinated ethanes .
- Toxicity: Tetrabromoethane’s NOAEL (6 mg/kg/day) is based on hepatotoxicity in rats, whereas 1,1,2,2-tetrachloroethane shows carcinogenic alerts in predictive models .
- Synergistic Effects: Co-administration with ethanol increases Tetrabromoethane’s toxicity (LD₅₀ reduced 3.4-fold) .
Biological Activity
1,1,2,2-Tetrabromoethane (TBE) is an organobromide compound with significant industrial applications, particularly in mineral separation processes. However, its biological activity and potential health effects have raised concerns in toxicology and environmental science. This article provides a detailed overview of the biological activity of TBE, including toxicity data, case studies, and research findings.
This compound is chemically represented as BrCHCHBr and is primarily used in the flotation process for mineral ores. Its physicochemical properties make it effective in separating minerals from their supporting rock due to its high density and ability to dissolve various organic compounds .
Acute Toxicity
TBE exhibits significant acute toxicity across various species:
- Inhalation : The LC50 (lethal concentration for 50% of the test population) for rats is reported at 0.549 mg/L over a 4-hour exposure .
- Oral : The LD50 (lethal dose for 50% of the test population) values are as follows:
- Dermal : The LD50 for dermal exposure in rats is 5250 mg/kg .
Chronic Effects
Chronic exposure to TBE can lead to severe health issues:
- Hepatotoxicity : Case studies indicate that prolonged exposure can result in significant liver damage. For instance, a chemist exposed to TBE concentrations of about 16 ppm for a short period required hospitalization due to near-fatal liver damage .
- Carcinogenic Potential : TBE has shown positive results in the Ames test, indicating mutagenic properties that could suggest a carcinogenic risk similar to other halogenated compounds like iodomethane and chloroethane .
The biological activity of TBE primarily stems from its ability to interact with cellular components:
- Reactive Oxygen Species (ROS) : TBE exposure may lead to increased oxidative stress due to the generation of reactive oxygen species, which can damage cellular structures and DNA.
- Inflammatory Responses : Repeated exposure can cause skin irritation and dermatitis characterized by redness and blistering. Systemic absorption through damaged skin can lead to more severe health impacts .
Ecotoxicological Data
TBE also poses risks to aquatic life:
- Aquatic Toxicity : The EC50 (effective concentration for 50% of the test population) values are as follows:
- Bioaccumulation Potential : With a bioconcentration factor (BCF) ranging from 1.5 to 7 over a period of 1008 hours, TBE has the potential for bioaccumulation in aquatic organisms .
Case Studies
Several studies have documented the adverse effects of TBE:
- Occupational Exposure Case :
- Environmental Impact Study :
Q & A
Basic Questions
Q. What are the key physical and chemical properties of 1,1,2,2-Tetrabromoethane (TBE) relevant to laboratory handling and experimental design?
TBE is a dense, nonflammable liquid (density: 2.967 g/mL at 25°C) with a high boiling point (243.5°C) and low water solubility. Its refractive index (n²⁰/D: 1.637) and vapor density (11.9 relative to air) necessitate precautions against inhalation and skin contact. Solubility in organic solvents (ethanol, chloroform, ether) makes it suitable for organic synthesis but requires fume hood use due to decomposition risks under light/heat .
Property | Value | Reference |
---|---|---|
Density (25°C) | 2.967 g/mL | |
Boiling Point | 243.5°C | |
Refractive Index | 1.637 | |
Vapor Density (vs air) | 11.9 |
Q. How is TBE synthesized, and what stoichiometric considerations are critical for yield optimization?
TBE is synthesized via bromination of acetylene in carbon tetrachloride, requiring precise control of bromine stoichiometry (4 moles Br₂ per mole C₂H₂) and reaction conditions (pressure: 1.96–4.90 kPa, temperature <60°C). Excess bromine or improper quenching can lead to byproducts like 1,2-dibromoethene. Post-reaction purification via distillation under reduced pressure (15 mmHg) is recommended .
Advanced Research Questions
Q. How can discrepancies in mutagenicity data for TBE across microbial assays be resolved?
Discrepancies in Ames test results (e.g., conflicting mutagenicity outcomes in Salmonella strains) may arise from differences in metabolic activation systems or compound stability. Methodological adjustments include:
- Using S9 liver homogenate from rats pre-treated with enzyme inducers (e.g., Aroclor 1254) to enhance metabolic relevance.
- Validating results with alternative assays (e.g., micronucleus tests in mammalian cells) to confirm genotoxicity .
Q. What experimental design considerations are critical for assessing age-dependent hepatotoxicity of TBE in rodent models?
Studies comparing neonatal (4-day-old) and juvenile (5–6-week-old) rats revealed higher susceptibility in juveniles, with a NOAEL of 6 mg/kg bw/day. Key considerations include:
- Dosing regimen : Oral administration via gavage with vehicle controls (e.g., corn oil).
- Endpoint selection : Liver histopathology (necrosis, fatty changes) and serum ALT/AST levels.
- Statistical power : Cohort sizes ≥10 animals/group to detect hepatotoxic effects at low doses .
Q. How can TBE be safely applied in heavy liquid separation for mineralogy studies?
TBE’s high density (2.96 g/cm³) makes it ideal for density separation of minerals (e.g., kyanite). Mitigation strategies include:
- Ventilation : Use fume hoods or closed systems to avoid inhalation of toxic vapors.
- Containment : Steam stripping or detergent scrubbing for TBE recovery and reuse.
- PPE : Chemical-resistant gloves (e.g., nitrile) and full-face respirators with organic vapor cartridges .
Q. What methodologies are recommended for environmental persistence and ecotoxicity assessment of TBE?
Despite limited ecotoxicity data, researchers can:
- Degradation studies : Expose TBE to UV light or soil microbes to measure half-life and breakdown products (e.g., Br⁻ ions).
- Bioaccumulation assays : Use aquatic models (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).
- Regulatory alignment : Apply OECD Test Guidelines 301 (ready biodegradability) and 305 (bioaccumulation) .
Q. Methodological Challenges and Data Interpretation
Q. How should researchers address contradictions in neurotoxic vs. hepatotoxic risk prioritization for TBE?
Occupational studies highlight neurotoxic (CNS depression) and hepatotoxic effects, but mechanistic differences complicate risk assessment. Approaches include:
- Dose-response modeling : Compare NOAELs across endpoints using benchmark dose (BMD) software.
- In vitro models : Human hepatocyte cultures vs. neuronal cell lines to assess tissue-specific toxicity pathways .
Q. What analytical techniques are most reliable for quantifying TBE in environmental or biological samples?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Use a DB-5MS column (30 m × 0.25 mm) with electron capture detection (ECD) for trace-level quantification (LOD: 0.1 ppb).
- NIOSH Method 2003 : Air sampling via charcoal tubes, followed by CS₂ desorption and GC analysis .
Q. Safety and Regulatory Compliance
Q. What are the best practices for handling TBE in compliance with GHS and OSHA standards?
- Labeling : Signal word "Danger" with H314 (skin corrosion) and H373 (organ damage).
- Storage : In amber glass bottles under inert gas (N₂) to prevent decomposition.
- Spill management : Absorb with vermiculite and dispose as hazardous waste (EPA D-code D004) .
Properties
IUPAC Name |
1,1,2,2-tetrabromoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br4/c3-1(4)2(5)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSZNDIIPUOQMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br4, Array | |
Record name | ACETYLENE TETRABROMIDE | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
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DSSTOX Substance ID |
DTXSID1026083 | |
Record name | 1,1,2,2-Tetrabromoethane | |
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Molecular Weight |
345.65 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetylene tetrabromide appears as a yellowish liquid with a pungent odor, much like camphor. Irritates skin. Ingestion or inhalation may produce irritation or a narcotic effect. Chronic exposure may damage liver. Noncombustible, but decomposes at 374 °F, releasing flammable and toxic fumes. Much denser than water. Used as a solvent for fats, oils and waxes., Pale-yellow liquid with a pungent odor similar to camphor or iodoform; Note: A solid below 32 degrees F; [NIOSH], YELLOW HEAVY LIQUID WITH PUNGENT ODOUR., Pale-yellow liquid with a pungent odor similar to camphor or iodoform., Pale-yellow liquid with a pungent odor similar to camphor or iodoform. [Note: A solid below 32 °F.] | |
Record name | ACETYLENE TETRABROMIDE | |
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Record name | 1,1,2,2-Tetrabromoethane | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
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Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
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Boiling Point |
471 °F at 760 mmHg (NTP, 1992), 243.5 °C; 151 °C @ 54 mm Hg, 243.5 °C, 474 °F (decomposes), 474 °F (Decomposes) | |
Record name | ACETYLENE TETRABROMIDE | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
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Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
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URL | https://www.osha.gov/chemicaldata/691 | |
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Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
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Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
635 °F (NFPA, 2010), -18 °C (closed cup) | |
Record name | ACETYLENE TETRABROMIDE | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), 0.065 g/100 ml water @ 30 °C, Soluble in acetone, Miscible in ethanol, ethyl ether, chloroform, aniline, acetic acid; soluble in benzene; slightly soluble in carbon tetrachloride., 0.28 g/100 g water @ 80 °C, In water, 678 mg/l @ 25 °C, Solubility in water: none, 0.07% | |
Record name | ACETYLENE TETRABROMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
2.9656 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.9656 @ 20 °C/4 °C, Relative density (water = 1): 2.96, 2.97 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
11.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.9 (Air = 1), Relative vapor density (air = 1): 11.9 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.1 mmHg at 68 °F ; 1 mmHg at 149 °F (NTP, 1992), 0.02 [mmHg], 2.0X10-2 mm Hg @ 25 °C, Vapor pressure, Pa at 24 °C: 5.32, 0.02 mmHg | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/211 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Yellowish, heavy liquid /SRP: technical grade/, Colorless to yellow liquid, Pale-yellow liquid [Note: A solid below 32 degrees F]. | |
CAS No. |
79-27-6 | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetylene tetrabromide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethane, 1,1,2,2-tetrabromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,2,2-Tetrabromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1026083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2-tetrabromoethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.083 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V00GKC584O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Ethane, 1,1,2,2-tetrabromo- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/KI7D80E8.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
30 °F (NTP, 1992), 0 °C, 32 °F | |
Record name | ACETYLENE TETRABROMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1600 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1,2,2-TETRABROMOETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1235 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | ACETYLENE TETRABROMIDE (1,1,2,2-TETRABROMOETHANE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/691 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetylene tetrabromide | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0009.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.